Volatility: Mn(tmhd)3 exhibits sufficient volatility for vapor phase transport in CVD processes. [, ]
Thermal Stability: The compound is stable at moderate temperatures but decomposes at elevated temperatures to deposit metal oxides. [, ]
Applications
Thin Film Deposition: It is widely utilized in CVD processes to deposit thin films of manganese oxide and mixed-metal oxides containing manganese. These films find applications in electronic devices, such as:
Magnetoresistive Devices: Used in hard drives and magnetic sensors. []
Electrochemical Devices: Employed in batteries and fuel cells. []
Catalytic Applications: Utilized as catalysts in various chemical reactions. []
Nanostructure Synthesis: Mn(tmhd)3 is used in the fabrication of nanostructured materials with enhanced properties compared to bulk counterparts. These nanostructures find applications in:
High-Density Data Storage: Employed in next-generation memory devices. []
Sensors and Actuators: Utilized for their enhanced sensitivity and responsiveness. []
Related Compounds
2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd)
Manganese(II) acetylacetonate [Mn(acac)2]
Compound Description: Manganese(II) acetylacetonate, also known as Mn(acac)2, is another manganese complex used as a precursor in MOCVD processes. It features manganese(II) ions coordinated with acetylacetonate ligands. []
Relevance: Mn(acac)2 serves as a comparative compound to Mn(tmhd)3 in the context of MOCVD applications. The difference in ligand structure (acetylacetonate vs. 2,2,6,6-tetramethyl-3,5-heptanedionate) influences the volatility, thermal stability, and decomposition pathways of these precursors, ultimately impacting the properties of the deposited films. []
Compound Description: Mn(hfa)2•tmeda is a novel manganese(II) precursor developed for liquid-phase MOCVD. It comprises a manganese(II) ion coordinated with two hexafluoroacetylacetonate (hfa) ligands and a N,N,N′,N′-tetramethylethylendiamine (tmeda) ligand. This complex exhibits good thermal stability and can be used in liquid form without decomposition, offering advantages for consistent evaporation rates in MOCVD. []
Relevance: Similar to Mn(acac)2, this compound provides a direct comparison to Mn(tmhd)3 in terms of MOCVD precursor characteristics. The presence of fluorine atoms in the hfa ligands and the use of tmeda as an ancillary ligand significantly alter the physical and chemical properties compared to Mn(tmhd)3, making it suitable for specific deposition requirements. []
Compound Description: This compound is an aluminum complex featuring the same 2,2,6,6-tetramethyl-3,5-heptanedionate ligand as Mn(tmhd)3. []
Relevance: The inclusion of Al(tmhd)3 highlights the versatility of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in forming volatile metal complexes suitable for CVD. Comparing Al(tmhd)3 and Mn(tmhd)3 provides insights into how the central metal ion (aluminum vs. manganese) influences the compound's thermal properties and their respective applications in materials science. []
Compound Description: Cr(tmhd)3 is a chromium complex containing the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand. []
Relevance: This compound, alongside Al(tmhd)3 and other metal-tmhd complexes, emphasizes the role of 2,2,6,6-tetramethyl-3,5-heptanedionate in creating a series of volatile metalorganic precursors. The comparison between Cr(tmhd)3 and Mn(tmhd)3 allows for the investigation of how different transition metals within the same ligand system influence thermal stability, vapor pressure, and decomposition behavior during CVD. []
Compound Description: Cu(tmhd)2 is a copper complex with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. []
Relevance: The presence of Cu(tmhd)2 in the research further expands the scope of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in generating various metalorganic precursors. By comparing Cu(tmhd)2 with Mn(tmhd)3, researchers can discern the impact of different metal centers (copper vs. manganese) on the compound's physical properties and their suitability for CVD processes. []
Compound Description: This compound is an iron complex, again incorporating the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand. []
Relevance: The use of Fe(tmhd)3 alongside Mn(tmhd)3 and other metal-tmhd complexes emphasizes the versatility of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in creating a diverse set of volatile metalorganic precursors. This comparison allows researchers to study the effects of different transition metals on the compound's volatility, thermal stability, and decomposition pathways during CVD processes. []
Compound Description: Ni(tmhd)2 is a nickel complex featuring 2,2,6,6-tetramethyl-3,5-heptanedionate as a ligand. It is used as a precursor for depositing thin films of nickel via techniques like plasma-assisted liquid injection chemical vapor deposition (PA-LICVD). [, ]
Relevance: Like the previously mentioned metal-tmhd complexes, Ni(tmhd)2 demonstrates the importance of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in developing metalorganic precursors. Comparing Ni(tmhd)2 to Mn(tmhd)3 enables the study of the influence of different metal ions (nickel vs. manganese) on the compound's thermal properties, decomposition behavior, and the resulting film characteristics in CVD applications. [, ]
Compound Description: Pr(tmhd)3 is a praseodymium complex incorporating the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand. It is employed as a precursor in MOCVD processes, particularly for depositing materials like Pr1–xCaxMnO3. [, ]
Relevance: This compound highlights the broader application of 2,2,6,6-tetramethyl-3,5-heptanedionate ligands in preparing various metalorganic precursors for MOCVD. While similar to Mn(tmhd)3 in terms of ligand structure, Pr(tmhd)3 is used for depositing different materials, reflecting the diverse applications of metalorganic precursors in materials science. [, ]
Compound Description: Y(tmhd)3 is a volatile complex of yttrium with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. It acts as a precursor for depositing yttrium-containing thin films using ALD. []
Relevance: Like Mn(tmhd)3, Y(tmhd)3 exemplifies a volatile metalorganic precursor. The comparison between the two highlights the versatility of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in forming complexes with various metals, each suitable for specific applications in thin film deposition techniques like ALD. []
Compound Description: Bi(tmhd)3 is a bismuth complex incorporating 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, used as a precursor in ALD for depositing bismuth-containing materials. []
Relevance: Bi(tmhd)3, similar to Mn(tmhd)3, serves as a volatile metalorganic precursor in ALD processes. The comparison between these compounds highlights the use of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in forming a range of metal complexes, each tailored for specific applications in thin film deposition techniques. []
Compound Description: Co(tmhd)2 is a cobalt complex with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands, employed as a precursor for depositing cobalt-containing materials in ALD. []
Relevance: Co(tmhd)2, like Mn(tmhd)3, showcases the application of 2,2,6,6-tetramethyl-3,5-heptanedionate ligands in forming volatile metalorganic precursors for ALD. The comparison between the two emphasizes how different metal centers within similar ligand systems can be utilized for depositing diverse materials. []
Compound Description: This compound is an iron complex incorporating the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand, used as a precursor for depositing iron-containing materials in ALD processes. []
Relevance: Fe(tmhd)3 demonstrates, along with Mn(tmhd)3, the versatility of 2,2,6,6-tetramethyl-3,5-heptanedionate in forming various volatile metalorganic precursors. The comparison between these compounds emphasizes how different transition metal complexes, despite having similar ligand structures, can be used for depositing a variety of materials using ALD. []
Compound Description: Ca(tmhd)2 is a calcium complex featuring 2,2,6,6-tetramethyl-3,5-heptanedionate as a ligand. It serves as a precursor for depositing calcium-containing thin films in MOCVD processes. [, ]
Relevance: Similar to Mn(tmhd)3, Ca(tmhd)2 highlights the use of the 2,2,6,6-tetramethyl-3,5-heptanedionate ligand in preparing volatile metalorganic precursors. These compounds demonstrate the adaptability of this ligand system for creating precursors of various metals, all suitable for use in thin-film deposition techniques like MOCVD. [, ]
Compound Description: Ca(hfac)2 is a calcium complex featuring hexafluoroacetylacetonate (hfac) as ligands. It's an alternative precursor for depositing calcium-containing thin films in MOCVD. []
Relevance: Although structurally different from Mn(tmhd)3, Ca(hfac)2 is relevant as it highlights an alternative ligand system (hfac) used in preparing metalorganic precursors for similar applications in MOCVD. The comparison emphasizes the importance of ligand choice in influencing the properties of the precursor and the resulting deposited films. []
Compound Description: Pr(hfa)3•diglyme is a praseodymium complex with hexafluoroacetylacetonate (hfa) ligands and a diglyme molecule as an adduct. It's used as a precursor for depositing praseodymium-containing thin films in MOCVD processes. [, ]
Relevance: While structurally different from Mn(tmhd)3, Pr(hfa)3•diglyme is relevant as it highlights an alternative ligand system (hfa) and the use of adducts to modify precursor properties for MOCVD. The comparison underscores the importance of ligand design and precursor modification in tailoring the characteristics of materials deposited through CVD techniques. [, ]
Compound Description: Sr(hfa)2•tetraglyme is a strontium complex incorporating hexafluoroacetylacetonate (hfa) ligands and a tetraglyme molecule as an adduct. It is employed as a precursor for depositing strontium-containing thin films in MOCVD. [, ]
Relevance: Despite being structurally different from Mn(tmhd)3, Sr(hfa)2•tetraglyme is relevant as it highlights an alternative ligand system (hfa) and the use of adducts in modifying precursor properties for MOCVD. This comparison emphasizes how different ligand designs and modifications in precursors can tailor the properties of materials deposited through CVD processes. [, ]
Compound Description: Mn(hfa)2•tmeda is a manganese(II) complex incorporating hexafluoroacetylacetonate (hfa) ligands and a N,N,N′,N′-tetramethylethylenediamine (tmeda) molecule as an adduct. It is employed as a precursor for depositing manganese-containing thin films in MOCVD. []
Relevance: While structurally different from Mn(tmhd)3 due to its hfa ligands and tmeda adduct, Mn(hfa)2•tmeda is relevant as it represents an alternative manganese precursor for MOCVD. This comparison underscores the impact of ligand choice and adduct incorporation on precursor properties and their suitability for specific MOCVD applications. []
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